REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([O:8][CH:9]2[CH2:14][CH2:13][N:12](C(OC(C)(C)C)=O)[CH2:11][CH2:10]2)[CH:5]=[CH:6][CH:7]=1.C(O)(C(F)(F)F)=O>C(Cl)Cl>[F:1][C:2]1[CH:3]=[C:4]([O:8][CH:9]2[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)[CH:5]=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
16.4 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1)OC1CCN(CC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
17 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between DCM and 2M NaOH solution
|
Type
|
EXTRACTION
|
Details
|
The aqueous was further extracted with DCM (×2)
|
Type
|
CONCENTRATION
|
Details
|
the combined organics concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was re-dissolved in DCM
|
Type
|
EXTRACTION
|
Details
|
extracted with 2M HCl (×2) which
|
Type
|
EXTRACTION
|
Details
|
re-extracted with DCM (×3)
|
Type
|
CONCENTRATION
|
Details
|
The combined organics were concentrated in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1)OC1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12 g | |
YIELD: CALCULATEDPERCENTYIELD | 111.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |